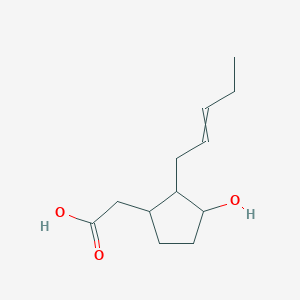

(+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid

Übersicht

Beschreibung

The compound (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid is closely related to fragrance materials and other cyclopentene derivatives that have been studied for their chemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including acylation, esterification, and hydrolysis. For instance, the enantioselective hydrolysis of cis-3,5-diacetoxycyclopentene to produce (1R,4S)-(+)-4-hydroxy-2-cyclopentenyl acetate demonstrates the potential pathways that might be applicable to the synthesis of (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid . The use of enzymatic reactions for stereoselective processes is also highlighted, which could be relevant for producing specific enantiomers of the compound .

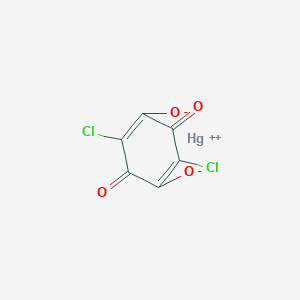

Molecular Structure Analysis

The molecular structure of cyclopentene derivatives is characterized by the presence of a cyclopentanone or cyclopentenone ring with various substituents. These structural elements are crucial for the chemical behavior and reactivity of these compounds. The stereochemistry, as seen in the enantioselective hydrolysis study, is also an important aspect of the molecular structure that affects the compound's properties and potential applications .

Chemical Reactions Analysis

Cyclopentene derivatives undergo a range of chemical reactions, including hydrolysis, as seen in the study of cyclopentolate hydrochloride . The degradation products and reaction mechanisms provide insights into the stability and reactivity of the cyclopentene ring under different conditions. The formation of degradation products through ester hydrolysis and transition states involving adjacent hydroxyl groups could be relevant to the chemical reactions that (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid might undergo.

Physical and Chemical Properties Analysis

The physical properties of methyl 3-oxo-2-(pent-2-enyl)cyclopentaneacetate, a related fragrance ingredient, have been summarized, which may provide a basis for understanding the properties of (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid . The fragrance structural group to which this compound belongs shares common characteristics that can influence their physical state, solubility, and volatility.

Relevant Case Studies

Although no direct case studies on (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid were provided, the studies on related compounds offer valuable information. The safety assessment of fragrance materials, including the ketones cyclopentanones and cyclopentenones group, is crucial for their use in consumer products . The enantioselective synthesis and analysis of cyclopentene derivatives also provide a framework for understanding the potential applications and synthesis of similar compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Analysis and Isolation

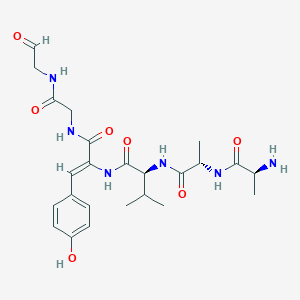

+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid has been identified as a hydroxylated cyclopentane fatty acid from the fungus Botryodiplodia theobromae. It is one of several hydroxylated derivatives related to jasmonic acid, which have been isolated and characterized (Miersch, Schneider, & Sembdner, 1991).

Application in Cancer Research

Research has shown that derivatives of jasmonic acid, including 3(S)-Hydroxy-2(R)-(2Z-pentenyl)-cyclopentane-1(R)-acetic acid, exhibit anti-cancer activity in vitro. These compounds display cytotoxicity towards cancer cells, with their effectiveness strongly related to stereochemistry (Carvajal et al., 2011).

Biochemical Synthesis and Transformation

Studies also involve the biochemical transformation of jasmonic acid using the fungus Gibberella fujikuroi, producing derivatives like 3(S)-Hydroxy-2(R)-(2Z-pentenyl)-cyclopentane-1(R)-acetic acid. These transformations aim to modify the chemical structure of jasmonic acid to enhance its biological properties (Carvajal et al., 2011).

Potential in Organic Synthesis

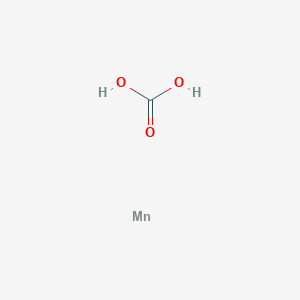

The compound and its related derivatives have been studied in the context of organic synthesis. For instance, the oxidation of diketene and 1,1-diarylethene with manganese(III) acetate dihydrate can lead to an equilibrium mixture of compounds including 5-hydroxy-2-pentanone, showcasing the compound's relevance in organic chemistry (Nishino, Nguyen, Yoshinaga, & Kurosawa, 1996).

Impact on Muscarinic Receptor Antagonism

Research has also explored the use of similar cyclopentaneacetic acid derivatives in developing muscarinic receptor antagonists, highlighting the compound's potential in pharmacological applications (Mitsuya et al., 2000).

Aroma Compound Degradation

In the food industry, studies on compounds like 1-penten-3-one, which are structurally related to (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid, have shown significant roles in aroma compound degradation, which is crucial for understanding flavor profiles in various foods (Mall, Sellami, & Schieberle, 2018).

Synthesis of Nucleoside Analogs

Further applications include the synthesis of carbocyclic analogs of nucleosides, where derivatives of cyclopentaneacetic acid are used. This highlights its role in the development of novel pharmaceutical compounds (Jenny, Horlacher, Previsani, & Benner, 1992).

Safety And Hazards

Zukünftige Richtungen

Cyclopentanol, a very important chemical intermediate, can be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol5. This suggests potential future directions for the use of (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid in the chemical industry5.

Eigenschaften

IUPAC Name |

2-(3-hydroxy-2-pent-2-enylcyclopentyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-11,13H,2,5-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSGIJUGUGJIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403639 | |

| Record name | (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid | |

CAS RN |

131488-83-0 | |

| Record name | (+/-)-3-Hydroxy-2-(2-pentenyl)cyclopentaneacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]-(9CI)](/img/structure/B147981.png)

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)